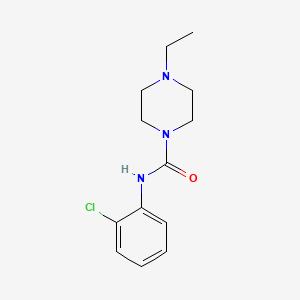
N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine, also known as MP-124, is a small molecule inhibitor that has shown potential in the treatment of various diseases. It is a pyrazolopyrimidine-based compound that has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine involves the inhibition of several kinases that are involved in the progression of various diseases. It has been shown to inhibit the activity of JAK2, FLT3, and c-Met kinases. These kinases are involved in the regulation of cell growth, differentiation, and survival. The inhibition of these kinases by N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine leads to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. The compound has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine in lab experiments include its specificity for several kinases, its ability to inhibit cell proliferation, and its potential therapeutic applications in various diseases. However, the limitations of using N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine in lab experiments include its multi-step synthesis process, its cost, and its potential toxicity.
Orientations Futures
There are several future directions for the research on N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine. One direction is to investigate its potential therapeutic applications in other diseases such as autoimmune diseases and viral infections. Another direction is to optimize the synthesis process of N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine to reduce the cost and increase the yield. Additionally, further studies are needed to investigate the potential toxicity of N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine in humans.
Conclusion:
In conclusion, N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is a pyrazolopyrimidine-based compound that has shown potential in the treatment of various diseases. The compound has been extensively studied for its biochemical and physiological effects, mechanism of action, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential therapeutic applications of N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine in various diseases.
Méthodes De Synthèse
The synthesis of N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine involves the condensation reaction of 4-methoxyaniline and 1H-pyrazole-1-carboxaldehyde, followed by the reaction with 2,4,6-trichloropyrimidine. The final product is obtained after purification by column chromatography. The synthesis of N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is a multi-step process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in cancer therapy, neurodegenerative diseases, and inflammation. The compound has been shown to inhibit the activity of several kinases that are involved in the progression of these diseases.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-6-pyrazol-1-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c1-20-12-5-3-11(4-6-12)18-13-9-14(16-10-15-13)19-8-2-7-17-19/h2-10H,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUNSXZLLXLOBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=NC=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5339682 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

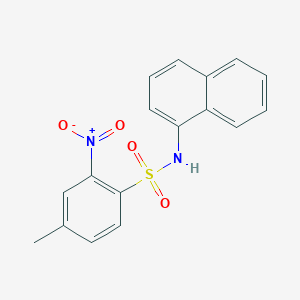
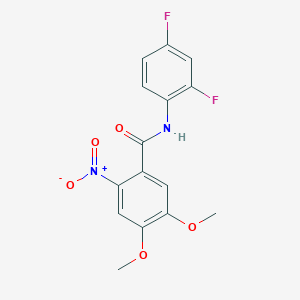
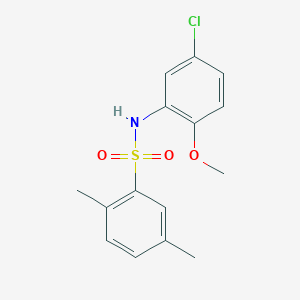
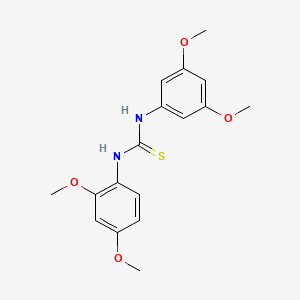
![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-cyclohexylthiourea](/img/structure/B5753889.png)
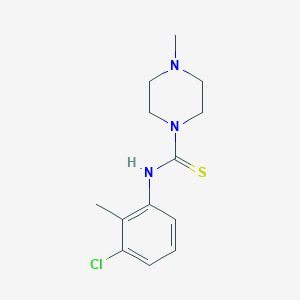
![N-{4-[(benzylsulfonyl)amino]phenyl}-N-methylacetamide](/img/structure/B5753896.png)
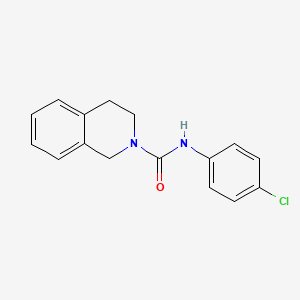
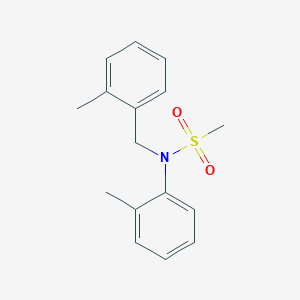
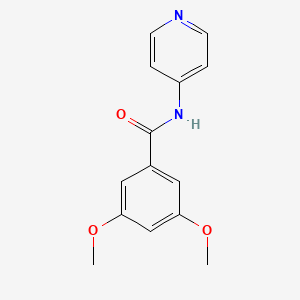

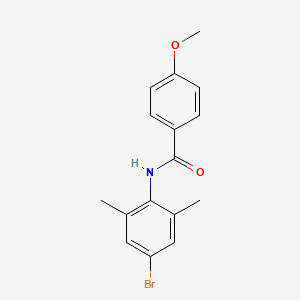
![N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5753938.png)
